molecular formula C12H14O3 B14537041 4-Methoxy-2-methyl-4-phenoxybut-2-enal CAS No. 62285-96-5

4-Methoxy-2-methyl-4-phenoxybut-2-enal

Cat. No.: B14537041
CAS No.: 62285-96-5
M. Wt: 206.24 g/mol
InChI Key: MTUXPTYJCYZKAP-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-4-phenoxybut-2-enal is an organic compound with the molecular formula C12H14O3 It is characterized by the presence of a methoxy group, a methyl group, and a phenoxy group attached to a butenal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methyl-4-phenoxybut-2-enal can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a methoxy-substituted phenol in the presence of a base catalyst. The reaction typically occurs under reflux conditions with solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methyl-4-phenoxybut-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Methoxy-2-methyl-4-phenoxybut-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methyl-4-phenoxybut-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, affecting cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both methoxy and phenoxy groups, along with the enal moiety, allows for diverse chemical transformations and interactions .

Properties

CAS No.

62285-96-5

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-methoxy-2-methyl-4-phenoxybut-2-enal

InChI

InChI=1S/C12H14O3/c1-10(9-13)8-12(14-2)15-11-6-4-3-5-7-11/h3-9,12H,1-2H3

InChI Key

MTUXPTYJCYZKAP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(OC)OC1=CC=CC=C1)C=O

Origin of Product

United States

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